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Compound of Interest

Compound Name: N-methylcyclohexanecarboxamide

Cat. No.: B3056012

N-Methylcyclohexanecarboxamide: A
Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylcyclohexanecarboxamide is a secondary amide derivative of cyclohexanecarboxylic
acid. This technical guide provides an in-depth overview of its core physical and chemical
properties, detailed experimental protocols for its synthesis and characterization, and a
summary of its known chemical reactivity. The information presented herein is intended to
serve as a valuable resource for professionals in research, and drug development who may be
working with or exploring the applications of this compound and its structural analogs.

Chemical and Physical Properties

N-methylcyclohexanecarboxamide is a compound with the molecular formula CsH1sNO. Its
properties are largely dictated by the presence of the secondary amide functional group and
the non-polar cyclohexyl ring. While experimentally determined values for some physical
properties are not readily available in the literature, a combination of computed data and
general knowledge of amide chemistry provides a comprehensive profile.

Tabulated Physical and Chemical Properties
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The following tables summarize the key physical and chemical identifiers for N-
methylcyclohexanecarboxamide.

Table 1: General and Computed Physical Properties

UHFFFAOYSA-N

Property Value Source
Molecular Formula CsHisNO PubChem[1]
Molecular Weight 141.21 g/mol PubChem[1]
Solid (predicted based on
Appearance o ] General knowledge
similar amides)
XLogP3-AA 1.6 PubChem[1]
Hydrogen Bond Donor Count 1 PubChem[1]
Hydrogen Bond Acceptor
1 PubChem[1]
Count
Rotatable Bond Count 1 PubChem[1]
Exact Mass 141.115364102 Da PubChem[1]
Topological Polar Surface Area  29.1 A2 PubChem[1]
Table 2: Identifiers
Identifier Value Source
N-
IUPAC Name methylcyclohexanecarboxamid ~ PubChem[1]
e
CAS Number 6830-84-8 PubChem[1]
PubChem CID 3343827 PubChem[1]
SMILES CNC(=0O)C1Cccccecel PubChem[1]
VIPHAMJINGICSLT-
InChiKey PubChem|[1]
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Chemical Reactivity and Stability

The chemical behavior of N-methylcyclohexanecarboxamide is characteristic of secondary
amides. The amide bond is relatively stable but can undergo cleavage under specific
conditions.

» Hydrolysis: Amides can be hydrolyzed to their constituent carboxylic acid and amine under
either acidic or basic conditions. This reaction typically requires heating.

o Acidic Hydrolysis: In the presence of a strong acid (e.g., H2SOa4) and heat, N-
methylcyclohexanecarboxamide will hydrolyze to form cyclohexanecarboxylic acid and
a methylammonium salt.

o Basic Hydrolysis: Under strong basic conditions (e.g., aqueous NaOH) with heating, it will
yield a salt of cyclohexanecarboxylic acid and methylamine.

e Reduction: The carbonyl group of the amide can be reduced to a methylene group (CHz)
using a strong reducing agent like lithium aluminum hydride (LiAlH4). This reaction converts
N-methylcyclohexanecarboxamide into N-methylcyclohexylmethanamine.[2]

» Stability: N-methylcyclohexanecarboxamide is generally a stable compound under
standard laboratory conditions. However, it should be stored in a cool, dry place away from
strong oxidizing agents, acids, and bases to prevent degradation.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic
characterization of N-methylcyclohexanecarboxamide.

Synthesis of N-methylcyclohexanecarboxamide

This protocol is based on a common two-step procedure involving the formation of an acid
chloride followed by amidation.

3.1.1. Step 1: Synthesis of Cyclohexanecarbonyl Chloride

o Materials:
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o Cyclohexanecarboxylic acid

o Thionyl chloride (SOCIz2)

o Dry toluene (or another inert solvent)

o Round-bottom flask with a reflux condenser and drying tube
o Heating mantle

o Magnetic stirrer and stir bar

e Procedure:

o In a fume hood, equip a round-bottom flask with a magnetic stir bar, a reflux condenser,
and a drying tube containing a drying agent (e.g., calcium chloride).

o Add cyclohexanecarboxylic acid to the flask.

o Add an excess of thionyl chloride (typically 1.5-2.0 equivalents) and a small amount of dry
toluene.

o Gently heat the mixture to reflux with stirring. The reaction progress can be monitored by
the cessation of gas evolution (HCIl and SO2).

o After the reaction is complete (typically 1-2 hours), allow the mixture to cool to room
temperature.

o Remove the excess thionyl chloride and toluene under reduced pressure using a rotary
evaporator. The resulting crude cyclohexanecarbonyl chloride can be used in the next step
without further purification.

3.1.2. Step 2: Synthesis of N-methylcyclohexanecarboxamide
e Materials:
o Crude cyclohexanecarbonyl chloride from Step 1

o Agueous methylamine solution (e.g., 40% in water)
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o Anhydrous diethyl ether or dichloromethane

o Beaker or Erlenmeyer flask

o lIce bath

o Separatory funnel

o Saturated aqueous sodium bicarbonate solution

o Brine (saturated aqueous NaCl solution)

o Anhydrous magnesium sulfate or sodium sulfate

[¢]

Rotary evaporator

Procedure:

[e]

Dissolve the crude cyclohexanecarbonyl chloride in an appropriate anhydrous solvent
(e.g., diethyl ether) in a beaker or Erlenmeyer flask.

o Cool the solution in an ice bath.

o While stirring vigorously, slowly add an excess of the aqueous methylamine solution. A
white precipitate will form.

o Continue stirring for 15-30 minutes in the ice bath.
o Transfer the mixture to a separatory funnel.

o Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate
solution, and brine.

o Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
o Filter to remove the drying agent.

o Remove the solvent under reduced pressure using a rotary evaporator to yield crude N-
methylcyclohexanecarboxamide.
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o The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Objective: To confirm the structure of N-methylcyclohexanecarboxamide by identifying the
chemical environment and connectivity of the protons (*H NMR) and carbon atoms (*3C
NMR).

e Sample Preparation:

o Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated
solvent (e.g., CDClIs or DMSO-ds) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved.
e 1H NMR Data Acquisition:
o Spectrometer: A 300 MHz or higher field NMR spectrometer.

o Parameters:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16 or more for a good signal-to-noise ratio.

Spectral width: Typically 0-12 ppm.

Relaxation delay: 1-2 seconds.

e 13C NMR Data Acquisition:
o Spectrometer: A 75 MHz or higher field NMR spectrometer.
o Parameters:

» Pulse sequence: Proton-decoupled pulse program.
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= Number of scans: 1024 or more due to the low natural abundance of 13C.

» Spectral width: Typically 0-200 ppm.

» Relaxation delay: 2 seconds.

» Data Processing:

[¢]

Apply Fourier transformation to the raw data (FID).

[¢]

Phase and baseline correct the resulting spectrum.

[e]

Calibrate the chemical shifts using the residual solvent peak as a reference.

o

Integrate the peaks in the *H NMR spectrum.
3.2.2. Mass Spectrometry (MS)

o Objective: To determine the molecular weight of N-methylcyclohexanecarboxamide and
analyze its fragmentation pattern.

e Sample Preparation:

o Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic
solvent such as methanol or acetonitrile.

» Data Acquisition (using Electrospray lonization - ESI):

o

Mass Spectrometer: An ESI mass spectrometer.
o Mode: Positive ion mode is typically used for amides.

o Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-
300).

o lonization Source Parameters: Optimize parameters such as capillary voltage, cone
voltage, and desolvation gas flow and temperature according to the instrument
manufacturer's guidelines.
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o Data Analysis:

o Identify the molecular ion peak ([M+H]* at m/z 142.12).

o Analyze the fragmentation pattern to confirm the structure.
3.2.3. Infrared (IR) Spectroscopy

o Objective: To identify the functional groups present in N-methylcyclohexanecarboxamide,
particularly the amide group.

o Sample Preparation (using Attenuated Total Reflectance - ATR):
o Place a small amount of the solid sample directly onto the ATR crystal.
o Ensure good contact between the sample and the crystal.

o Data Acquisition:

o Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory.

o Procedure:
» Record a background spectrum of the clean, empty ATR crystal.
» Acquire the sample spectrum.

» The instrument software will automatically ratio the sample spectrum to the background
spectrum.

o Data Analysis:

o lIdentify the characteristic absorption bands for the functional groups present. Key
expected peaks include:

= N-H stretch (around 3300 cm™2)

» C-H stretches (from the cyclohexyl and methyl groups, around 2850-2950 cm~1)
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s C=0 stretch (amide | band, strong absorption around 1640 cm™?)

» N-H bend (amide Il band, around 1550 cm~1)

Visualization of Chemical Processes

The following diagrams illustrate key workflows related to N-
methylcyclohexanecarboxamide.

Synthesis Workflow

Starting Materials

Cyclohexanecarboxylic Acid

Reaction Steps Final Product

N-methylcyclohexanecarboxamide

Formation of
Cyclohexanecarbonyl Chloride

Amidation

Thionyl Chloride
Methylamine T

Click to download full resolution via product page

Caption: A simplified workflow for the synthesis of N-methylcyclohexanecarboxamide.

Hydrolysis Logical Pathway
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[N-methylcyclohexanecarboxamide]
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Caption: Logical pathways for the hydrolysis of N-methylcyclohexanecarboxamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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